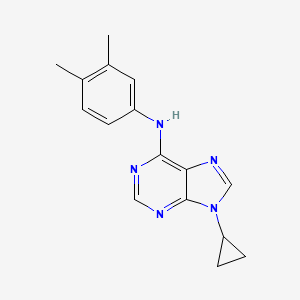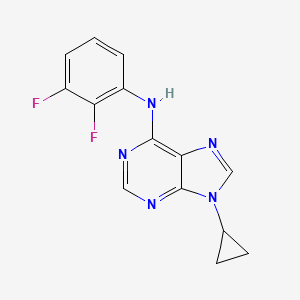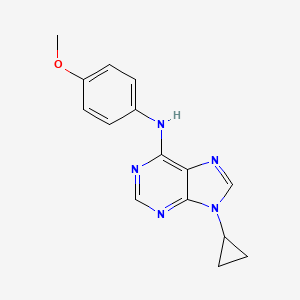
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, also known as 9-CP-DMP, is a cyclic amine compound used in scientific research. It is an important molecule in organic synthesis, and has a wide range of applications in scientific research. 9-CP-DMP is an aromatic compound that is composed of a cyclopropyl group and a dimethylphenyl group. It is a versatile molecule that can be used in a variety of research applications, such as drug discovery, drug metabolism, and protein-ligand interactions.
科学研究应用
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is an important molecule in drug discovery and drug metabolism. It has been used to study the structure-activity relationships of drugs, as well as to identify potential drug targets. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been used to study the interactions between proteins and small molecules, such as ligands. It has also been used to study the structure and binding affinity of proteins, as well as to develop new drugs.
作用机制
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is not well understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is known to bind to proteins, which can alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with other molecules, such as enzymes, to catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine are not well understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been shown to interact with enzymes and other molecules to catalyze chemical reactions.
实验室实验的优点和局限性
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is a versatile molecule that can be used in a variety of research applications. One of the main advantages of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is its ability to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with enzymes and other molecules to catalyze chemical reactions. However, one of the main limitations of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is that the mechanism of action is not well understood.
未来方向
There are a number of potential future directions for research involving 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. First, further research is needed to better understand the mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Additionally, research is needed to better understand the biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Furthermore, research is needed to develop new methods for synthesizing 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Finally, research is needed to identify new applications for 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, such as drug discovery and drug metabolism.
合成方法
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an alkyl halide. This method is used to produce a variety of cyclic amines, including 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Other methods used to synthesize 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine include the Stille reaction, the Ullmann reaction, and the Sharpless asymmetric dihydroxylation.
属性
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-12(7-11(10)2)20-15-14-16(18-8-17-15)21(9-19-14)13-5-6-13/h3-4,7-9,13H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNRAPDFMUKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)


![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)
![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)

